(R)-(N-Benzyloxycarbonyl)-p-hydroxyphenylglycine
Overview
Description
®-2-(Carbobenzoxy)amino-2-(4-hydroxyphenyl)acetic Acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a carbobenzoxy group, an amino group, and a hydroxyphenyl group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Carbobenzoxy)amino-2-(4-hydroxyphenyl)acetic Acid typically involves the protection of the amino group with a carbobenzoxy (Cbz) group, followed by the introduction of the hydroxyphenyl moiety. One common method involves the reaction of ®-2-amino-2-(4-hydroxyphenyl)acetic acid with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Carbobenzoxy)amino-2-(4-hydroxyphenyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbobenzoxy group can be reduced to yield the free amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: ®-2-amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
®-2-(Carbobenzoxy)amino-2-(4-hydroxyphenyl)acetic Acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Carbobenzoxy)amino-2-(4-hydroxyphenyl)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbobenzoxy group can protect the amino group during synthetic transformations, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-hydroxyphenyl)acetic Acid: Lacks the carbobenzoxy protection, making it more reactive.
(S)-2-(Carbobenzoxy)amino-2-(4-hydroxyphenyl)acetic Acid: The enantiomer of the compound, with different stereochemical properties.
®-2-(Carbobenzoxy)amino-2-(4-methoxyphenyl)acetic Acid: Contains a methoxy group instead of a hydroxy group, altering its reactivity and interactions.
Uniqueness
®-2-(Carbobenzoxy)amino-2-(4-hydroxyphenyl)acetic Acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. The presence of the carbobenzoxy group provides protection during synthetic processes, while the hydroxyphenyl group allows for versatile reactivity and interactions.
Properties
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c18-13-8-6-12(7-9-13)14(15(19)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDQNVNWDDEJPY-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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